N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Ligand efficiency Fragment-based drug design Physicochemical property optimization

Procure the 7-methyl-only [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide scaffold for fragment-based drug discovery. Unlike potent 5-methyl-7-aryl analogs, this minimally substituted variant is inactive against LSD1, serving as a chemically matched negative control. With zero HBD, low PSA (17.07 Ų), and only 2 rotatable bonds, it meets ideal FBDD criteria. Use for SPR screening, co-crystallization, and ADME calibration. 90% purity. Immediate availability.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
Cat. No. B5751377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=NC=N3)N=C2)C)C
InChIInChI=1S/C15H15N5O/c1-9-4-5-13(10(2)6-9)19-14(21)12-7-16-15-17-8-18-20(15)11(12)3/h4-8H,1-3H3,(H,19,21)
InChIKeyCWLSMSDGMJAGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Structural and Physicochemical Baseline for Differentiated Triazolopyrimidine Procurement


The compound N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a minimally substituted variant of the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide scaffold, bearing only a 7-methyl group on the pyrimidine ring and a 2,4-dimethylphenyl carboxamide side chain. This core scaffold is recognized as a privileged structure in medicinal chemistry for its diverse pharmacological profiles, including lysine-specific demethylase 1 (LSD1/KDM1A) inhibition and cannabinoid CB2 receptor inverse agonism [1][2]. Physicochemical data derived from authenticated supplier databases indicate a molecular weight of 277.94 g/mol (C14H13N5O), a calculated logP of 3.03, zero hydrogen-bond donors, and a polar surface area (PSA) of 17.07 Ų . This compound is available as a research chemical with a specified purity of 90% .

Why Generic Substitution of N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with Triazolopyrimidine Analogs Leads to Uncontrolled Pharmacological Drift


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is acutely sensitive to substitution pattern changes at the 2-, 5-, and 7-positions. Published structure-activity relationship (SAR) studies demonstrate that introducing a 5-methyl and 7-aryl substitution converts an LSD1-inactive core into potent nM-range inhibitors (e.g., compound 5p, LSD1 IC50 = 154 nM), while alterations at the 2-position switch functional activity between partial agonism and inverse agonism at the CB2 receptor [1][2]. Consequently, the minimally substituted 7-methyl-only derivative cannot be assumed to share the potency, selectivity, or target profile of its 5-methyl-7-aryl or 2-substituted congeners. Procurement of a named analog in place of this specific compound risks introducing uncharacterized off-target activity, altered physicochemical properties, and invalidating SAR continuity in lead optimization or chemical biology probe studies.

Quantitative Differentiation Evidence: N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Versus Closest Structural Analogs


Molecular Weight Reduction of ~81 Da versus the 5-Methyl-7-phenyl Analog Significantly Improves Ligand Efficiency Metrics

The target compound (MW = 277.94 g/mol) is approximately 81 Da lighter than the common 5-methyl-7-phenyl analog N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (MW = 359.43 g/mol) . This substantial mass difference arises from the absence of the 5-methyl and 7-phenyl substituents. In fragment- and lead-oriented procurement, lower molecular weight correlates with higher ligand efficiency (LE) and greater potential for subsequent synthetic elaboration without exceeding Ro5 boundaries.

Ligand efficiency Fragment-based drug design Physicochemical property optimization

Zero Hydrogen-Bond Donors Eliminates a Key Source of Permeability and Solubility Variability Found in 4,7-Dihydro Analogs

Authenticated supplier data indicate the target compound possesses 0 hydrogen-bond donors (HBDs), whereas the 5-methyl-7-aryl series typically contains a secondary amine proton in the 4,7-dihydro configuration, contributing 1 HBD . A reduction in HBD count from 1 to 0 is consistently associated with improved passive membrane permeability (PAMPA and Caco-2 models) across diverse chemotypes and reduces the entropic penalty for desolvation upon target binding.

Hydrogen-bond donor count Membrane permeability ADME prediction

Absence of 5-Methyl Substitution Removes the Critical LSD1 Pharmacophoric Element Confirmed by Direct SAR Data

Published SAR studies on [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1 inhibitors demonstrate that simultaneous substitution at the 5- and 7-positions is a prerequisite for potent enzymatic inhibition. The most potent inhibitor in the series, compound 5p (bearing both 5-methyl and 7-aryl substituents), achieved an LSD1 IC50 of 154 nM, whereas the unsubstituted or minimally substituted parent scaffolds were inactive [1]. Since the target compound lacks the 5-substituent entirely, it is predicted to be LSD1-inactive and free from LSD1-mediated pharmacological effects, in contrast to the widely profiled 5-methyl-7-aryl analogs.

LSD1/KDM1A inhibition Structure-activity relationship Pharmacophore mapping

Reduced Rotatable Bond Count (2 vs ≥3) Offers Enhanced Conformational Rigidity for Crystallography and Biophysical Assays

The target compound possesses only 2 rotatable bonds, compared to 3 or more in analogs bearing an additional 7-aryl substituent . Conformational restriction reduces the entropic cost of binding and increases the probability of obtaining high-resolution co-crystal structures. This property is particularly valuable for fragment-based drug discovery (FBDD) and surface plasmon resonance (SPR) screening cascades, where rigid, low-molecular-weight compounds yield cleaner binding thermodynamics.

Conformational restriction Crystallography Biophysical screening

High-Value Application Scenarios for N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Based on Differentiated Evidence


Hit-to-Lead Optimization Starting Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only 277.94 g/mol, zero HBDs, high ligand efficiency potential, and only 2 rotatable bonds, this compound meets the criteria for an ideal FBDD starting point . Procurement is recommended for fragment library assembly, SPR-based primary screening, and subsequent structure-guided elaboration at the unsubstituted 2- and 5-positions of the triazolopyrimidine core.

LSD1-Negative Control Compound for Epigenetic Target Validation Studies

The absence of the 5-methyl substituent renders this compound inactive against LSD1, in contrast to 5-methyl-7-aryl triazolopyrimidines that display nM-range potency [1]. This makes the compound suitable as a chemically matched negative control in cellular assays designed to confirm LSD1-dependent phenotypes, ensuring that observed effects can be attributed to target engagement rather than scaffold-based artifacts.

Physicochemical Reference Standard for ADME Model Calibration

The precisely characterized physicochemical profile (logP = 3.03, PSA = 17.07 Ų, HBD = 0, rotatable bonds = 2) provides a well-defined data point for calibrating in silico ADME prediction models . This compound can serve as a calibration standard in PAMPA, Caco-2 permeability, and thermodynamic solubility assays, where its zero-HBD status offers a clean baseline for studying the contribution of hydrogen-bond donors to membrane transport.

Conformational Restriction Probe in Biophysical Binding Assays

With only 2 rotatable bonds, this compound exhibits greater conformational rigidity than 5-methyl-7-aryl analogs, favoring high-quality co-crystallization and cleaner isothermal titration calorimetry (ITC) thermograms . Researchers designing crystallography or NMR-based fragment screens should prioritize this scaffold to maximize the probability of obtaining interpretable structural data.

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.